(1S,3R)-3-phenylcyclohexan-1-amine
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Overview
Description
(1S,3R)-3-Phenylcyclohexan-1-amine is a chiral amine compound characterized by its unique stereochemistry. It is a cyclohexane derivative with a phenyl group attached to the third carbon and an amine group attached to the first carbon. The compound’s stereochemistry is denoted by the (1S,3R) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,3R)-3-phenylcyclohexan-1-amine typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. For instance, the reduction of (1S,3R)-3-phenylcyclohexanone with a chiral borane reagent can yield the desired amine .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes utilize chiral catalysts to achieve high enantioselectivity and yield. The choice of catalyst and reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Types of Reactions: (1S,3R)-3-phenylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
(1S,3R)-3-phenylcyclohexan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in asymmetric synthesis and catalysis.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals
Mechanism of Action
The mechanism of action of (1S,3R)-3-phenylcyclohexan-1-amine involves its interaction with specific molecular targets. One notable target is glutathione peroxidase 4 (GPX4), an enzyme involved in protecting cells from oxidative damage. The compound inhibits GPX4, leading to the accumulation of lipid peroxides and the induction of ferroptosis, a form of regulated cell death .
Comparison with Similar Compounds
(1S,3S)-3-phenylcyclohexan-1-amine: Another stereoisomer with different spatial arrangement.
(1R,3R)-3-phenylcyclohexan-1-amine: A stereoisomer with the opposite configuration.
(1R,3S)-3-phenylcyclohexan-1-amine: Another stereoisomer with different spatial arrangement.
Uniqueness: The (1S,3R) configuration of 3-phenylcyclohexan-1-amine imparts unique stereochemical properties that can influence its reactivity and interaction with biological targets. This specific configuration may result in different biological activities and selectivity compared to its stereoisomers .
Properties
IUPAC Name |
(1S,3R)-3-phenylcyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,13H2/t11-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRUDCMOPMVAIB-NEPJUHHUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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